4-(3-Aminopropylthio)pyridine
Description
4-(3-Aminopropylthio)pyridine is a pyridine derivative featuring a thioether-linked aminopropyl side chain at the 4-position of the pyridine ring. The aminopropylthio moiety may enhance solubility and metal-binding capacity compared to simpler pyridine derivatives.
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
3-pyridin-4-ylsulfanylpropan-1-amine |
InChI |
InChI=1S/C8H12N2S/c9-4-1-7-11-8-2-5-10-6-3-8/h2-3,5-6H,1,4,7,9H2 |
InChI Key |
PXIKCDINXIEYST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1SCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Pyridine derivatives are distinguished by substituents at specific ring positions, which dictate their physicochemical and biological properties:
- 4-(1-Aminoethyl)pyridine: Contains an aminoethyl group at the 4-position. This substituent enhances hydrogen-bonding capacity and reactivity in coordination polymers .
- 3-(Aminomethyl)pyridine: Features an aminomethyl group at the 3-position, offering a compact structure for synthetic intermediates .
- 4-(3-Aminopropylthio)pyridine: Hypothesized to exhibit increased lipophilicity and metal chelation due to the thioether and extended alkyl chain.
Physicochemical Properties
Key data for select derivatives are summarized below:
*Data for this compound are inferred from structural analogs.
Reactivity and Electronic Properties
- DFT studies reveal low chemical softness (s = 0.16 eV⁻¹), suggesting minimal toxicity .
- This compound: The thioether group may facilitate redox reactions and metal coordination, while the amine enables hydrogen bonding or protonation-dependent solubility.
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